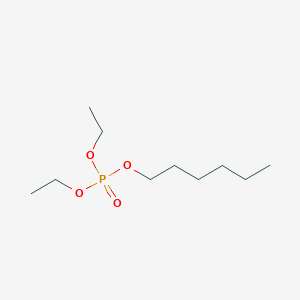

Diethyl hexyl phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQMPGKASWZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385239 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7110-49-8 | |

| Record name | diethyl hexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Bis(2-ethylhexyl) Phosphate (HDEHP)

The following technical guide is structured to serve researchers and drug development professionals, specifically focusing on the high-value applications of Bis(2-ethylhexyl) phosphate (HDEHP) in radiopharmaceuticals and lipid-based delivery systems.

CAS 298-07-7 | Critical Reagent for Radiopharmaceutical Purification & Lipid Systems

Executive Summary & Chemical Identity

Bis(2-ethylhexyl) phosphate (commonly HDEHP, D2EHPA, or P204) is an organophosphorus acid extractant. While historically dominant in hydrometallurgy, its relevance to the pharmaceutical sector has surged due to the Targeted Radionuclide Therapy (TRT) boom. HDEHP is the industry standard for separating adjacent lanthanides (e.g., Lutetium-177 from Ytterbium-176), a critical step in manufacturing high-purity radioligands.

Crucial Distinction: Do not confuse this compound with Bis(2-ethylhexyl) phthalate (DEHP), a plasticizer and endocrine disruptor. HDEHP is a phosphate ester; DEHP is a phthalate ester.

Physicochemical Core Data

| Property | Value | Context for Application |

| IUPAC Name | Bis(2-ethylhexyl) hydrogen phosphate | Primary ID |

| CAS Number | 298-07-7 | Verification Key |

| Molecular Weight | 322.43 g/mol | Stoichiometry calculations |

| Appearance | Colorless to amber viscous liquid | Viscosity affects column flow rates |

| pKa | ~1.47 (in water) | Acts as a strong acid; deprotonates at low pH |

| Solubility | <0.1 g/L (Water); Soluble in Toluene, Dodecane, Ethanol | Requires non-polar diluents for extraction |

| Dimerization | Critical: Exists as a dimer in organic phase |

Mechanism of Action: The Dimerization Interface

To utilize HDEHP effectively, one must understand that it does not act as a monomer in standard extraction solvents (kerosene/dodecane). It forms stable, hydrogen-bonded dimers.

The Cation Exchange Mechanism

The extraction of a trivalent metal ion (

General Equation:

- : Represents the HDEHP dimer.[1]

-

Causality: The release of protons (

) means the equilibrium is heavily pH-dependent. Lowering the pH (increasing acidity) reverses the reaction, stripping the metal back into the aqueous phase. This "pH swing" is the basis of reversible purification.

Visualization: Cation Exchange Pathway

The following diagram illustrates the transition of a metal ion from the aqueous phase into the hydrophobic organic core of the HDEHP complex.

Figure 1: Mechanism of Trivalent Metal Extraction by HDEHP Dimers.

Strategic Application: Radiopharmaceutical Purification

In drug development, HDEHP is the functional group in Extraction Chromatography Resins (e.g., LN Resin). It is used to purify medical isotopes like Lutetium-177 (Lu-177) and Actinium-225 (Ac-225) .

Why HDEHP?

-

Separation Factor (

): HDEHP exhibits a high separation factor for adjacent lanthanides due to the "Lanthanide Contraction." As the atomic radius decreases (La -

Selectivity: Lu (heaviest lanthanide) binds most strongly; it is retained on the column while lighter impurities are eluted with dilute acid.

Protocol: High-Purity Lanthanide Separation (Lu-177 Model)

Objective: Isolate carrier-free Lu-177 from an irradiated Ytterbium (Yb) target using HDEHP-impregnated resin.

Safety: Protocol involves radioactive materials and corrosive acids. Work in a hot cell.

Reagents & Materials[2][3][4][5][6][7][8]

-

Stationary Phase: Inert support (e.g., silica or polymer beads) impregnated with 40% w/w HDEHP.

-

Mobile Phase A: 0.1 M HCl (Loading/Washing).

-

Mobile Phase B: 4.0 M HCl (Elution).

-

Column: Micro-chromatography column (e.g., 2 mL bed volume).

Step-by-Step Methodology

-

Column Conditioning:

-

Flush column with 10 mL of 0.1 M HCl to equilibrate the HDEHP active sites.

-

Rationale: Ensures the resin is in the acidic form and pH is optimized for binding.

-

-

Load:

-

Dissolve the irradiated target (containing trace Lu-177 and bulk Yb) in 0.1 M HCl.

-

Load onto the column at a flow rate of 0.5 mL/min.

-

Mechanism:[2] At 0.1 M HCl, both Yb and Lu bind to HDEHP, but Lu binds significantly tighter (

).

-

-

Selective Wash (The Critical Step):

-

Elute with increasing concentrations of HCl (gradient 0.1 M

2.0 M). -

Observation: Yb (lighter, larger radius) has a lower affinity and elutes first. Lu remains bound.

-

Validation: Monitor eluate with a dose calibrator or gamma counter.

-

-

Strip/Elution:

-

Switch to 4.0 M HCl .

-

Causality: The high concentration of

shifts the equilibrium to the left (Mass Action Law), displacing Lu-177 from the HDEHP dimer and releasing it into the aqueous phase.

-

-

Formulation:

-

Evaporate the acidic Lu-177 fraction and reconstitute in acetate buffer for radiolabeling.

-

Visualization: Purification Workflow

Figure 2: Chromatographic separation workflow for radiolanthanides.

Emerging Application: Lipid-Based Drug Delivery

Beyond extraction, HDEHP serves as a model anionic surfactant in drug delivery research.

-

Reverse Micelles: HDEHP forms reverse micelles in non-polar solvents, capable of encapsulating hydrophilic drugs or enzymes in the water core.

-

Lipid Mimicry: Its structure (two hydrophobic tails, one polar head) mimics phospholipids. It is used to study membrane dynamics and to create "niosomes" or surfactant vesicles for transdermal delivery.

-

Self-Validating System: The formation of these vesicles can be validated via Dynamic Light Scattering (DLS). A monodisperse peak <200 nm confirms successful self-assembly.

Safety & Handling

-

Corrosivity: HDEHP is corrosive to skin and eyes (Category 1B). It causes irreversible tissue damage.

-

PPE: Neoprene gloves and face shield are mandatory.

-

Incompatibility: Reacts vigorously with strong bases (exothermic neutralization).

-

Storage: Store in glass or HDPE. Avoid PVC if plasticizer leaching is a concern for analytical purity.

References

-

International Atomic Energy Agency (IAEA). Therapeutic Radionuclide Generators: ⁹⁰Sr/⁹⁰Y and ¹⁸⁸W/¹⁸⁸Re Generators. Technical Reports Series No. 470. Link

-

Horwitz, E. P., et al. (1975). "The extraction chromatography of americium, curium, and rare earths." Journal of Inorganic and Nuclear Chemistry, 37(12). Link

-

Eiroa-Lledo, C., et al. (2022). "Extraction mechanism of Tc(IV) by Di-(2-ethylhexyl)phosphoric acid (HDEHP)." IAEA-INIS. Link

-

Ataman Chemicals. "2-Ethylhexyl Phosphate Safety & Applications." Ataman Kimya Technical Data. Link

-

Sigma-Aldrich. "Bis(2-ethylhexyl) phosphate Safety Data Sheet (SDS)." Link

Sources

An In-depth Technical Guide to Di-(2-ethylhexyl)phosphoric Acid: Unraveling the Nomenclature and Structural Nuances of HDEHP and D2EHPA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of di-(2-ethylhexyl)phosphoric acid, a widely utilized organophosphorus compound. A common point of confusion in the scientific literature and commercial listings is the use of two different acronyms: HDEHP and D2EHPA. This guide will first clarify the relationship between these terms and then delve into the critical structural and compositional nuances that are of practical importance for researchers and professionals in drug development and other scientific fields.

Part 1: The Core Directive: HDEHP and D2EHPA Are One and the Same

It is imperative to establish from the outset that HDEHP and D2EHPA are acronyms for the exact same chemical compound. The difference in nomenclature is purely a matter of convention and does not denote any structural or functional distinction.

-

HDEHP: Stands for di-(2-H ydrogen D i-E thylH exyl) P hosphate.

-

D2EHPA: Stands for D i-2 -E thylH exyl P hosphoric A cid.

While there is no difference in the fundamental molecular structure between HDEHP and D2EHPA, the practical performance of this chemical can be significantly influenced by its isomeric composition and purity, which are byproducts of its synthesis. The remainder of this guide will explore these critical, yet often overlooked, aspects.

Part 2: Scientific Integrity & Logic: A Deeper Look at the Structure and its Implications

The Molecular Structure: Chirality and its Potential Impact

The molecular formula of di-(2-ethylhexyl)phosphoric acid is (C₈H₁₇O)₂PO₂H.[1] The structure consists of a central phosphate group to which two 2-ethylhexyl groups are attached via ester linkages.

Caption: Chemical structure of di-(2-ethylhexyl)phosphoric acid.

A crucial and often unappreciated feature of the 2-ethylhexyl group is the presence of a chiral center at the second carbon. Consequently, commercially available 2-ethylhexanol is a racemic mixture, and therefore, di-(2-ethylhexyl)phosphoric acid exists as a mixture of three stereoisomers: (R,R), (S,S), and (R,S) (a meso compound). For most bulk applications, such as in the solvent extraction of metals, this isomeric mixture is used without separation. However, in specialized applications, such as in chiral separations or certain pharmaceutical formulations, the stereoisomeric composition could potentially influence the compound's efficacy and interaction with other chiral molecules.

Synthesis, Impurities, and their Consequences

Di-(2-ethylhexyl)phosphoric acid is typically synthesized by the reaction of phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃) with 2-ethylhexanol.[1][6][7]

Reaction with Phosphorus Pentoxide: 4 C₈H₁₇OH + P₄O₁₀ → 2 [(C₈H₁₇O)PO(OH)]₂O [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

These reactions can result in a mixture of mono-, di-, and tri-substituted phosphates.[1] The presence of mono-(2-ethylhexyl)phosphoric acid (M2EHPA) and other byproducts can significantly impact the physicochemical properties of the final product. For instance, M2EHPA can alter the extraction efficiency and selectivity in hydrometallurgical processes. Therefore, the purification of the crude product is a critical step in its manufacturing.[6]

The table below summarizes the key physicochemical properties of di-(2-ethylhexyl)phosphoric acid.

| Property | Value |

| Molecular Formula | C₁₆H₃₅O₄P |

| Molar Mass | 322.42 g/mol [1] |

| Appearance | Colorless to yellowish, viscous oily liquid[4][5] |

| Density | ~0.97 g/cm³ at 20-25°C[2] |

| Melting Point | -50 to -60 °C[1][5] |

| Boiling Point | 393 °C[1] |

| Solubility | Soluble in alcohol and other organic solvents[5] |

Dimerization in Apolar Solvents: A Key Structural Feature

Caption: Dimerization of di-(2-ethylhexyl)phosphoric acid via hydrogen bonding.

Part 3: Practical Implications and Experimental Protocols

For researchers, particularly in drug development where di-(2-ethylhexyl)phosphoric acid might be considered as an excipient or in a formulation, understanding its purity and aggregation state is crucial for ensuring reproducibility and stability.

Characterization of Purity: A Step-by-Step Protocol

The purity of di-(2-ethylhexyl)phosphoric acid, specifically the content of the diester versus the mono- and tri-esters, can be determined by titration.

Protocol: Acid-Base Titration for Purity Assessment

-

Sample Preparation: Accurately weigh approximately 1 gram of the di-(2-ethylhexyl)phosphoric acid sample into a 250 mL beaker.

-

Dissolution: Add 50 mL of a suitable solvent, such as ethanol or a mixture of toluene and isopropanol, and stir until the sample is completely dissolved.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a potentiometric titrator or a pH meter to monitor the pH change.

-

Endpoint Determination: Two distinct endpoints will be observed. The first corresponds to the neutralization of the first acidic proton of the monoester, and the second, sharper endpoint corresponds to the neutralization of the diester and the second proton of the monoester.

-

Calculation: The amounts of monoester and diester can be calculated from the volumes of titrant consumed at each endpoint.

Applications in Research and Industry

The primary application of di-(2-ethylhexyl)phosphoric acid is as a solvent extractant in hydrometallurgy for the separation and purification of various metals, including:

-

Rare-earth elements: Its ability to selectively extract lanthanides is exploited in their separation.[1][3]

-

Cobalt and Nickel: Employed in the separation of cobalt from nickel in sulfate solutions.[3]

-

Vanadium [1]

-

Thorium [3]

Beyond metallurgy, it finds use in the synthesis of pharmaceuticals, dyestuffs, and as a component in some industrial formulations.[3][5]

Conclusion

While the acronyms HDEHP and D2EHPA can be a source of confusion, they refer to the same chemical entity: di-(2-ethylhexyl)phosphoric acid. The critical takeaway for researchers and scientists is that the performance of this compound is not dictated by its name but by its purity and isomeric composition, which are a function of its synthesis and purification. A thorough characterization of the material is therefore essential for any application demanding high reproducibility and well-defined performance characteristics.

References

- Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP). (n.d.).

- Di(2-ethylhexyl)phosphoric acid. (n.d.). In Wikipedia.

- Di-2-ethylhexyl phosphoric acid introduction. (2023, April 19). Copper Nickel Cobalt & Rare Earth extractants.

- Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) supplier in Chennai India. (2020, November 14).

- Sadanandam, R., Sakhalkar, P. M., & Prasad, N. S. K. (1993). A study on the preparation of di(2-ethyl hexyl) phosphoric acid. Indian Journal of Technology, 31, 143-148.

- Di (2-ethylhexyl) Phosphoric Acid D2EHPA. (n.d.). Saumit Interglobe Pvt. Ltd.

- Di-(2-Ethyl Hexyl) Phosphoric Acid TOPS®-99. (2023, August 3).

- Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP)

- Bis(2-ethylhexyl)

- Di(ethylhexyl)

- Preparation method for bis(2-ethylhexyl) phosphate. (2016). CN105440072A.

- Di)2-ethylhexyl) phosphoric acid. (n.d.). Sigma-Aldrich.

- Di-(2-ethylhexyl) phosphoric acid DEHPA. (n.d.). Ennore India Chemicals.

- Bis(2-ethylhexyl)

- 2-Ethylhexyl dihydrogen phosph

- Physicochemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. (n.d.).

- Bis(2-ethylhexyl)

- CID 161135654 | C32H70O8P2. (n.d.). PubChem.

- Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA). (n.d.). Zhongda Chemical.

- Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof. (2010). RU2421460C2.

- (a) Molecular structure of Di-(2-ethylhexyl) phosphoric acid (D2EHPA)... (n.d.).

- Silva, L. A., Pereira, A. M., Prates, L. M., Correia, J. C. G., & Mansur, M. B. (n.d.). A molecular picture of di(2-ethylhexyl)

- phosphonic acid mono-2-ethylhexyl: Topics. (n.d.). Science.gov.

- Some physico-chemical properties of D2EHPA: Part 2. Distribution, dimerization and acid dissociation constants in n-hexane/1 M (Na+,H+)SO42− system, interfacial adsorption and excess properties. (2025, August 6).

Sources

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]

- 3. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]

- 4. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) supplier in Chennai India | Ennore India Chemicals [ennoreindiachemicals.com]

- 5. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]

- 8. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) supplier, Distributor Manufacturer in visakhapatnam India | Vizag Chemicals [vizagchemical.com]

Technical Guide: HDEHP Ligand Coordination Chemistry & Lanthanide Separation

Executive Summary

Bis(2-ethylhexyl) phosphoric acid (HDEHP) is the foundational organophosphorus extractant in the separation of lanthanides (Ln) and actinides (An). Its utility in drug development—specifically in the purification of therapeutic radiopharmaceuticals like Lutetium-177 (

This guide details the coordination mechanics of HDEHP, experimental protocols for stoichiometry determination, and its application in high-purity isotope production.

Ligand Architecture & Coordination Mechanics

The HDEHP Dimerization Phenomenon

In non-polar solvents (e.g., n-dodecane, kerosene), HDEHP does not exist primarily as a monomer. Due to strong intermolecular hydrogen bonding between the phosphoryl oxygen and the hydroxyl group, it forms stable dimers , denoted as

-

Monomer:

-

Dimer:

-

pKa: ~1.47 (strongly acidic, allowing extraction at low pH).

The Cation Exchange Mechanism

The extraction of trivalent lanthanides (

General Extraction Equilibrium:

Structural Insights:

-

Coordination Number: The

ion is typically 6-coordinate in this complex. -

Ligand Geometry: Three

dimeric anions act as bidentate ligands. Each "ligand" forms an eight-membered chelate ring with the metal center, creating a bulky, lipophilic shell that facilitates transfer into the organic phase. -

Selectivity Driver: The stability of the

complex increases as the ionic radius of the lanthanide decreases (Lanthanide Contraction). Thus, HDEHP extracts heavy lanthanides (Lu, Yb) much more efficiently than light lanthanides (La, Ce).

Mechanistic Pathway Diagram

Caption: The cation-exchange mechanism where trivalent lanthanides displace protons from HDEHP dimers at the interface, forming a lipophilic complex.

Thermodynamics & Separation Factors

The efficacy of HDEHP is quantified by the Distribution Ratio (

-

Distribution Ratio (

): -

Separation Factor (

):

Separation Factor Trends

HDEHP exhibits an "average" separation factor of ~2.5 between adjacent lanthanides. This is sufficient for chromatographic separation but requires many theoretical plates for solvent extraction.

| Lanthanide Pair | Approx.[1][2][3][4][5] Separation Factor ( | Notes |

| Lu / Yb | 1.8 - 3.5 | Critical for |

| Yb / Tm | 3.1 | |

| Gd / Eu | 2.5 | Mid-series separation. |

| Nd / Pr | 1.6 | Difficult separation (Light Ln). |

| Ce / La | 3.0 |

Note: Data derived from nitrate/chloride media extractions.[6] Separation factors improve significantly in Extraction Chromatography (e.g., LN Resin) due to multiple equilibrium stages.

Experimental Protocols

Protocol 1: Slope Analysis for Stoichiometry Determination

Objective: To validate the coordination number and extraction mechanism for a specific Lanthanide-HDEHP system. This protocol confirms if the species is indeed

Reagents:

-

Lanthanide Stock Solution (10 mM LnCl

in 0.1 M HCl). -

HDEHP (purified) in n-dodecane (varying concentrations: 0.01 M – 0.5 M).

-

Arsenazo III (indicator) or ICP-MS for metal quantification.

Workflow:

-

Variable Extractant Concentration: Prepare organic phases with HDEHP concentrations of 0.01, 0.02, 0.05, 0.1, 0.2, and 0.5 M. Keep the aqueous acidity constant (pH 2.0).

-

Equilibration: Mix equal volumes (e.g., 2 mL) of organic and aqueous phases in a centrifuge tube. Shake vigorously for 30 minutes at 25°C.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Quantification: Measure

using ICP-MS or Arsenazo III colorimetry. Calculate -

Plotting: Plot

(y-axis) vs.

Data Interpretation:

-

Slope

3: Indicates the involvement of 3 dimer molecules (providing 3 protons for exchange). This confirms the -

Slope

2.5: Suggests mixed species or steric crowding (common with very heavy Ln like Lu). -

Slope

6: Would imply monomeric coordination (rare in non-polar solvents).

Protocol 2: Purification of Lu from Ytterbium Target

Context: In radiopharmacy,

Methodology: Extraction Chromatography (EXC).[7]

Step-by-Step Workflow:

-

Column Preparation: Pack a column with LN Resin (HDEHP impregnated on inert polymer). Pre-condition with 0.1 M HNO

. -

Loading: Dissolve the irradiated Yb target in 0.1 M HCl and load onto the column.

-

Mechanism: Both Yb and Lu bind to the resin, but Lu (heavier, smaller radius) binds more tightly.

-

-

Yb Elution (The Wash): Elute with dilute mineral acid (e.g., 0.15 M - 0.2 M HNO

).-

Result: Yb

is eluted first due to its lower distribution coefficient (

-

-

Lu Elution (The Strip): Increase acid concentration to 2.0 M - 4.0 M HCl.

-

Result: The high proton concentration reverses the equilibrium, displacing Lu

from the resin.

-

-

Quality Control: Analyze fractions via Gamma Spectroscopy (check for

Yb impurities).

Lu Purification Workflow Diagram

Caption: Workflow for separating No-Carrier-Added (NCA) Lu-177 from Yb targets using HDEHP-based extraction chromatography.

References

-

Mechanisms of Lanthanide Extraction: Peppard, D. F., et al. "The extraction of lanthanides by bis(2-ethylhexyl) phosphoric acid." Journal of Inorganic and Nuclear Chemistry, 1957.

-

Thermodynamics & Slope Analysis: Nash, K. L.[8] "A review of the thermodynamics and kinetics of solvent extraction of actinides and lanthanides." Solvent Extraction and Ion Exchange, 1993.

-

Lu-177 Purification: Horwitz, E. P., et al. "Separation and purification of Lutetium-177 from neutron irradiated Ytterbium-176 targets."[2] Applied Radiation and Isotopes, 2005.

-

HDEHP Structure: Jensen, M. P., & Bond, A. H. "Comparison of the structures of lanthanide(III) complexes with HDEHP and its analogues." Journal of Alloys and Compounds, 2002.

-

LN Resin Applications: Eichrom Technologies. "LN Resin: Technical Manual for Lanthanide Separation."

Sources

- 1. Harnessing the coordination chemistry of scandium to develop radiopharmaceuticals - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. download.uni-mainz.de [download.uni-mainz.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A process for the separation of 177Lu from neutron irradiated 176Yb targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Safety & Toxicity Guide: D2EHPA (Di-(2-ethylhexyl) Phosphoric Acid)

Topic: Toxicity and Safety Data Sheet (SDS) for D2EHPA Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Critical Distinction

D2EHPA (CAS: 298-07-7) is an organophosphorus extractant critical to hydrometallurgy and nuclear fuel reprocessing. Unlike simple solvents, D2EHPA functions as a liquid ion exchanger, a property that dictates both its industrial utility and its specific toxicity profile.

⚠️ CRITICAL DISAMBIGUATION: D2EHPA vs. DEHP

Do not confuse D2EHPA with DEHP (Di(2-ethylhexyl) phthalate).

-

D2EHPA (Phosphate): Primary hazard is corrosivity and acute toxicity via tissue destruction. Used in metal extraction.[1]

-

DEHP (Phthalate): Primary hazard is reproductive toxicity and endocrine disruption . Used as a plasticizer.[1][2][3][4]

-

Note: Literature searches often conflate these due to acronym similarity. This guide focuses strictly on the phosphoric acid ester (D2EHPA).

Physicochemical Profile & Reactivity Logic

Safety with D2EHPA is governed by its behavior as a weak acid and its viscosity. It is not merely a solvent but a reactive chemical species.

| Property | Value / Characteristic | Safety Implication |

| Physical State | Viscous Liquid (Colorless to Yellowish) | High viscosity (~56 cP) slows spill spreading but complicates cleanup; adheres to skin/PPE. |

| Melting/Boiling Point | -50°C / Decomposes >200°C | Thermal decomposition releases toxic phosphorus oxides. |

| Flash Point | ~130°C - 150°C (Open Cup) | Combustible but not highly flammable. Pre-heating for extraction lowers viscosity but increases vapor risk. |

| pKa | ~3.0 - 3.5 | Acts as a proton donor. Solubility in water increases drastically >pH 4 due to deprotonation (formation of surfactant anions). |

| Density | 0.97 g/cm³ | Floats on water. In fire scenarios, water spray may spread the burning liquid. |

Chemical Incompatibility & Reactivity

D2EHPA is a corrosive acid .

-

Metals: Reacts with active metals (steel, zinc, aluminum) to release flammable Hydrogen gas (H₂) . Storage in unlined steel drums is a critical violation.

-

Strong Bases: Exothermic neutralization.

-

Oxidizers: Potential for violent reaction and release of phosphine oxides.

Toxicological Assessment

The toxicity of D2EHPA is biphasic: immediate local destruction (corrosion) followed by systemic metabolic stress.

Acute Toxicity Profile

| Route | LD50 / LC50 | Severity Classification |

| Oral (Rat) | ~4,940 mg/kg | Category 5 (GHS) / Low Acute Lethality. Note: Lethality is often secondary to gastric perforation. |

| Dermal (Rabbit) | ~1,250 mg/kg | Category 4 / Harmful. High surface area contact leads to rapid necrosis. |

| Inhalation | Data Limited | Category 4 / Harmful. Mist/aerosol causes chemical pneumonitis. |

Mechanism of Action: Corrosivity & Cytotoxicity

Unlike DEHP (phthalate), which acts via receptor-mediated endocrine disruption, D2EHPA toxicity is driven by proton donation and membrane surfactant activity .

-

Local Corrosion: Upon contact, D2EHPA donates protons (H+), lowering local pH and causing coagulative necrosis of the epidermis or epithelium.

-

Surfactant Effect: The lipophilic tail allows the molecule to intercalate into lipid bilayers, while the polar head group disrupts membrane integrity, leading to cell lysis.

-

Systemic Effects (Hepatic): In 28-day repeated-dose studies (rat), D2EHPA exposure resulted in increased liver weight and altered liver enzymes. This suggests the liver is the primary site of metabolic detoxification, likely via oxidative dealkylation.

Reproductive Toxicity (The TEHP Connection)

Research comparing TEHP (Tris(2-ethylhexyl) phosphate) and D2EHPA reveals a nuance. TEHP is metabolized into D2EHPA.

-

Study Insight: While TEHP causes testicular tubular degeneration at high doses, D2EHPA administered directly showed less severe reproductive effects in comparative 28-day studies, likely because the corrosive nature limits the maximum tolerable dose before systemic toxicity (forestomach hyperplasia) occurs.

Visualized Pathways

Diagram 1: Exposure Response & Pathophysiology

This workflow illustrates the biological cascade following exposure, distinguishing between local corrosive effects and systemic metabolic stress.

Caption: Pathophysiological cascade of D2EHPA exposure. Note the bifurcation between immediate local necrosis (Red) and delayed systemic hepatic stress (Yellow).

Environmental Impact & Fate

D2EHPA is classified as Harmful to aquatic life with long-lasting effects (H413/H411) .

-

Aquatic Toxicity: LC50 (Rainbow Trout) ≈ 20 mg/L (96h).

-

Solubility Switch: In acidic waters (pH < 3), D2EHPA remains insoluble and floats, affecting surface-dwelling organisms. In alkaline waters (pH > 5), it deprotonates, becoming soluble and bioavailable to the water column.

-

Bioaccumulation: High LogPow (~4.5 - 5.5) suggests potential for bioaccumulation, though rapid metabolism in vertebrates mitigates biomagnification compared to persistent organic pollutants (POPs).

Risk Mitigation & Handling Protocols

"Self-Validating" PPE Selection

Do not rely on generic "safety gloves." Use this logic:

-

Material: Nitrile (0.11mm minimum for splash) or High-Performance Laminate (for immersion).

-

Why? Latex degrades rapidly upon contact with organophosphates and acids.

-

-

Eye Protection: Chemical Goggles + Face Shield .

-

Why? Viscosity means splashes adhere to the face; safety glasses alone allow drips to run into eyes.

-

Spill Neutralization Workflow

Goal: Convert the lipophilic acid into a water-soluble salt for safer disposal, or solidify it.

-

Containment: Dike with inert absorbent (Vermiculite/Sand). Do not use sawdust (combustible).

-

Neutralization: Apply Soda Ash (Sodium Carbonate) or Lime (Calcium Oxide) .

-

Reaction:

-

Validation: Wait for CO₂ bubbling to cease.

-

-

Disposal: Collect the resulting sludge. It is now pH-neutral but still contains organic phosphates; incinerate via licensed chemical waste handler.

Diagram 2: Storage & Incompatibility Logic

Caption: Chemical incompatibility logic. Contact with standard steel releases explosive hydrogen; strong bases trigger exothermic heating.

Regulatory Status

-

REACH (EU): Registered.

-

TSCA (USA): Listed.

-

GHS Classification:

-

Skin Corr. 1B (H314)

-

Eye Dam. 1 (H318)

-

Acute Tox. 4 (Oral/Dermal) - Variable by jurisdiction[5]

-

Aquatic Chronic 3 or 4

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Merck KGaA. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Bis(2-ethylhexyl) hydrogen phosphate. Link

-

Bowers, W. J., et al. (2020). "Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study." Journal of Applied Toxicology, 40(5), 629-644. Link

-

Heavy Water Board (Govt. of India). (2019). Technical Data Sheet: Di-2-Ethyl Hexyl Phosphoric Acid (D2EHPA). Link

-

Fisher Scientific. (2021). Safety Data Sheet: Bis(2-ethylhexyl) hydrogen phosphate. Link

Sources

- 1. Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasticizers: What is the difference between DEHT and DEHP - Oxoplast [oxoplast.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Radiolytic Stability of HDEHP in Advanced Nuclear Reprocessing: Mechanisms, Quantitation, and Mitigation

Executive Summary

Bis(2-ethylhexyl) phosphoric acid (HDEHP) remains a cornerstone extractant in the TALSPEAK process and actinide partitioning strategies due to its high selectivity for lanthanides and actinides. However, its application in high-radiation fields (spent fuel reprocessing) introduces a critical failure mode: radiolytic degradation.

This guide provides a technical deep-dive into the radiolytic stability of HDEHP. It details the radical-mediated cleavage mechanisms, quantifies degradation yields (G-values), and outlines validated protocols for monitoring solvent health. It is designed for researchers and process engineers requiring actionable data to prevent "third phase" formation and loss of stripping selectivity.

The Physicochemical Context

In nuclear reprocessing, HDEHP operates in an environment characterized by intense ionizing radiation (alpha particles from actinides, gamma rays from fission products) and high acidity.

-

Primary Application: TALSPEAK (Trivalent Actinide-Lanthanide Separation by Phosphorus Reagent Extraction from Aqueous Komplexes).[1][2]

-

The Stressor: Ionizing radiation deposits energy into the solvent system, generating excited states and reactive radicals.

-

The Critical Failure: Unlike hydrolytic degradation, which is predictable by pH, radiolytic degradation is stochastic and dose-dependent. The accumulation of degradation products alters the distribution ratios (D), often making it impossible to strip actinides from the organic phase.

Mechanisms of Radiolytic Degradation[3][4]

The degradation of HDEHP is primarily driven by the rupture of the ester linkages. While direct bond cleavage occurs, the solvent (diluent) plays a massive role via energy transfer mechanisms.

The Degradation Pathway

The primary radiolytic event is the cleavage of the P-O-C bond (phosphorus-oxygen-carbon). This is more energetically favorable than the P-C bond rupture seen in phosphonic acids (like HEH[EHP]).

Key Reaction Steps:

-

Ionization: Gamma radiation ionizes the diluent (e.g., n-dodecane), forming a radical cation.

-

Energy Transfer: The energy is transferred to the HDEHP molecule or HDEHP reacts with solvent radicals (

). -

Cleavage: The P-O-C bond breaks, releasing an ethylhexyl radical and forming H2MEHP (Mono-2-ethylhexyl phosphoric acid).

-

Secondary Degradation: H2MEHP further degrades to Phosphoric Acid (H3PO4) .

Visualization: Radiolytic Decay Chain

The following diagram illustrates the stepwise degradation from the parent dimer to the troublesome inorganic phosphate.

Figure 1: The primary radiolytic degradation pathway of HDEHP leading to mono-ester formation and subsequent loss of stripping selectivity.

Quantitative Analysis: G-Values and Kinetics

To predict solvent lifetime, we use the G-value , defined as the number of molecules produced (+) or destroyed (-) per 100 eV of absorbed energy.

Comparative Stability Data

The stability of HDEHP is heavily influenced by the diluent. Aromatic diluents offer "protection" by acting as energy sinks, whereas aliphatic diluents (like dodecane) often facilitate radical attack.

| Parameter | n-Dodecane Diluent | Toluene (Aromatic) Diluent | Notes |

| -G(HDEHP) | ~2.5 - 4.5 | ~0.5 - 1.0 | Aromatics absorb energy, protecting HDEHP (Mincher et al.). |

| +G(H2MEHP) | ~1.5 - 2.0 | < 0.5 | H2MEHP is the primary culprit for process failure. |

| +G(Gas) | High (H2, light organics) | Low | Gas generation can pressurize sealed vessels. |

| Dose Limit | ~100 kGy | >500 kGy | Practical operational limit before cleanup is required. |

Note: G-values are approximate and vary based on acid concentration and the presence of oxygen.

The "Stripping" Problem

Why is H2MEHP so dangerous?

-

HDEHP extracts at low acidity (pH > 1).

-

H2MEHP is a stronger acid and extracts metals efficiently even at higher acidity.

-

Result: When you attempt to strip the metal using a buffer (like DTPA/Lactic acid), the metal remains complexed to the H2MEHP in the organic phase. This is often misdiagnosed as "slow kinetics" but is actually a thermodynamic shift caused by the degradation product.

Experimental Protocol: Stability Testing

As a Senior Scientist, you must validate solvent quality. The following protocol mirrors pharmaceutical "forced degradation" studies but is adapted for radiochemistry.

Standardized Irradiation and Analysis Workflow

Objective: Determine the concentration of H2MEHP and H3PO4 in an irradiated sample.

Prerequisites:

-

Gamma Source (Co-60) or Alpha Source (Curium-244 spike).

-

Derivatizing Agent: Diazomethane (converts acids to methyl esters for GC).[3]

-

Analytical Instrument: GC-MS or P-31 NMR.

Protocol Steps:

-

Sample Prep: Prepare 1 M HDEHP in n-dodecane. Pre-equilibrate with 0.1 M HNO3 (simulate process conditions).

-

Irradiation: Expose samples to doses of 10, 50, 100, and 500 kGy.

-

Derivatization (Critical Step):

-

HDEHP and H2MEHP are non-volatile acids. Direct GC injection causes thermal degradation.

-

Reaction: Add diazomethane in ether to the sample.

-

-

Quantification: Inject into GC-MS. Use an internal standard (e.g., triphenyl phosphate).

-

Data Processing: Plot concentration vs. Dose (kGy) to calculate the slope (-G value).

Analytical Workflow Diagram

Figure 2: Validated workflow for quantifying radiolytic degradation products in organophosphorus extractants.

Mitigation and Solvent Cleanup[6]

In an industrial setting, you cannot prevent radiolysis, but you can manage it.

The "Carbonate Wash"

The standard PUREX solvent wash (Sodium Carbonate) is highly effective for HDEHP degradation products.

-

Mechanism: HDEHP exists as a dimer in organic solvents.[4][5][6] H2MEHP and H3PO4 are stronger acids.

-

Process: Contacting the degraded solvent with 5% Na2CO3 converts H2MEHP and H3PO4 into water-soluble sodium salts, which partition into the aqueous phase. The HDEHP dimer (mostly) remains in the organic phase as the sodium salt, which is then re-acidified for reuse.

Radical Scavenging

In the TALSPEAK process, Lactic Acid (present in the aqueous phase) acts as a sacrificial scavenger. It reacts with hydroxyl radicals (

-

Recommendation: Maintain high lactic acid concentrations not just for buffering, but for radioprotection.

References

-

Mincher, B. J., et al. (2009). "The radiation chemistry of the TALSPEAK process." Solvent Extraction and Ion Exchange. Link

-

Modolo, G., et al. (2007). "Hydrolytic and radiolytic stability of HDEHP." Radiochimica Acta. Link

-

Mezyk, S. P., et al. (2012). "Radical kinetics in the Advanced TALSPEAK process." Journal of Physical Chemistry A. Link

-

Peterman, D. R., et al. (2016). "Evaluate the role of organic acids in the protection of ligands from radiolytic degradation." Idaho National Laboratory (INL) Report. Link

-

Lumetta, G. J., et al. (2010). "The ALSEP Process: Current Status and Future Directions." Pacific Northwest National Laboratory (PNNL). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. inl.elsevierpure.com [inl.elsevierpure.com]

- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 4. nishina.riken.jp [nishina.riken.jp]

- 5. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) supplier, Distributor Manufacturer in visakhapatnam India | Vizag Chemicals [vizagchemical.com]

- 6. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

Technical Guide: The Evolution and Application of HDEHP in the TALSPEAK Process

Part 1: Executive Summary & Mechanistic Core

The separation of trivalent actinides (

The TALSPEAK process (Trivalent Actinide-Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) represents the historical and technical benchmark for this separation.[1] At its heart lies HDEHP (Di-(2-ethylhexyl)phosphoric acid), a liquid cation exchanger that, when balanced against an aqueous "holdback" reagent, achieves separation factors previously thought impossible.

The "Tug-of-War" Mechanism

Unlike TRAMEX or other chloride-based processes that rely on group extraction, TALSPEAK utilizes a competitive equilibrium—a "tug-of-war"—between two phases:[2]

-

The Organic Phase (The Pull): HDEHP acts as a liquid cation exchanger.[3] It has a high affinity for both lanthanides and actinides but extracts lanthanides slightly better due to their higher charge density (ionic radius contraction).

-

The Aqueous Phase (The Hold): A polyaminopolycarboxylate chelate, typically DTPA (Diethylenetriaminepentaacetic acid), is dissolved in a buffer (Lactic Acid).[1][2][3][4] DTPA is a "soft donor" ligand (rich in nitrogen) which forms thermodynamically stronger complexes with actinides (

) than with lanthanides (

The Result: The HDEHP pulls the lanthanides into the organic solvent, while the DTPA "holds back" the actinides in the aqueous phase.[2][5][6][7]

Visualization: The Competitive Equilibrium

The following diagram illustrates the competitive complexation kinetics that drive the TALSPEAK separation.

Caption: Figure 1: The competitive "tug-of-war" mechanism. DTPA retains actinides (red) while HDEHP extracts lanthanides (yellow).

Part 2: Historical Evolution & Technical Causality

The history of HDEHP in TALSPEAK is not just a timeline; it is a lesson in optimizing thermodynamic selectivity against kinetic limitations.

Era 1: The ORNL Genesis (1964)

Weaver and Kappelmann at Oak Ridge National Laboratory (ORNL) published the seminal report (ORNL-3559).

-

The Innovation: They discovered that while HDEHP extracts both groups, the addition of aminopolycarboxylic acids (like DTPA) to the aqueous phase suppressed actinide extraction by orders of magnitude more than it suppressed lanthanide extraction.

-

The Limitation: The process was extremely sensitive to pH. HDEHP releases protons upon complexation (

).[3] Without a robust buffer, the pH would drop, stopping the extraction.

Era 2: The "Lactate Dilemma" (1970s-1990s)

To manage pH and improve slow phase-transfer kinetics, researchers introduced high concentrations of carboxylic acids, specifically Lactic Acid .

-

Causality: Lactic acid acts as a buffer and a transient complexing agent. It rapidly strips the hydration shell off the metal ions, handing them over to DTPA or HDEHP.

-

The Problem: High lactate concentrations led to "third phase formation" and unpredictable distribution ratios. HDEHP would extract lactic acid itself, changing the solvent properties.

Era 3: Advanced TALSPEAK & HEH[EHP] (2000s-Present)

Modern research, driven by the need for minor actinide transmutation and medical isotope purification, identified a flaw in HDEHP: it is too strong an acid.

-

The Solution: Replacing HDEHP with HEH[EHP] (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester).[2][6][7][8]

-

Why? HEH[EHP] is a weaker acid. It requires a higher pH to extract metals, which aligns better with the optimal buffering range of lactate/DTPA. This eliminates the extraction of lactic acid into the organic phase, stabilizing the system.

Part 3: Validated Experimental Protocol

Audience Note: This protocol is designed for the separation of trace Americium-241 (An) from Europium-152 (Ln) tracers, a standard validation pairing in drug development (radiopharma) and nuclear chemistry.

Reagents & Preparation[2][4][6][10]

-

Extractant: 1.0 M HDEHP in n-dodecane (purified to remove mono-acid impurities).

-

Aqueous Phase: 1.0 M Lactic Acid, 0.05 M DTPA, adjusted to pH 3.00 (

) with NaOH. -

Tracers:

Am and

Step-by-Step Workflow

1. Solvent Pre-equilibration (The "Trustworthiness" Step)

Most failures occur here. HDEHP will extract sodium and water from the buffer, altering the volume and concentration.

-

Action: Contact the fresh 1.0 M HDEHP organic phase with a "blank" aqueous phase (containing Lactate/DTPA but no metals) at a 1:1 volume ratio.

-

Duration: Vortex for 5 minutes; centrifuge to separate.

-

Result: Discard the aqueous wash. The organic phase is now "pre-equilibrated" and thermodynamically stable.

2. Extraction Contact (Forward Extraction)

-

Action: Combine 1.0 mL of Pre-equilibrated HDEHP phase with 1.0 mL of Active Aqueous Feed (containing tracers).

-

Condition: 25°C, vigorous agitation (vortex) for 10 minutes .

-

Note: Kinetics are slow.[9] <5 minutes will yield non-equilibrium data.

-

-

Separation: Centrifuge at 3000 RPM for 2 minutes.

3. Scrubbing (Removal of Co-extracted Actinides)

-

Action: Remove the organic supernatant (loaded with Ln). Contact with fresh aqueous scrub solution (1.0 M Lactate / 0.05 M DTPA, pH 3.0).

-

Logic: Any trace Am

that accidentally extracted will be stripped back to the aqueous phase by the high DTPA concentration.

4. Stripping (Lanthanide Recovery)

-

Action: Contact the scrubbed organic phase with 6.0 M HNO

. -

Mechanism: The high acid concentration protonates the HDEHP anion, releasing the Ln

ions back into the aqueous acid.

Process Flow Diagram

Caption: Figure 2: Validated TALSPEAK workflow. Note the pre-equilibration step to ensure mass balance integrity.

Part 4: Data Presentation

The effectiveness of HDEHP in this system is defined by the Separation Factor (

Table 1: Comparative Separation Factors (pH 3.0, 1M Lactate)

| Parameter | Classic TALSPEAK (HDEHP) | Advanced TALSPEAK (HEH[EHP]) | Causality |

| Extractant pKa | ~1.5 (Stronger Acid) | ~2.5 (Weaker Acid) | HEH[EHP] releases H+ less readily, requiring higher pH. |

| ~ 10 - 20 | ~ 1 - 5 | HDEHP is a stronger extractant for Ln. | |

| ~ 0.1 - 0.2 | ~ 0.01 - 0.05 | HEH[EHP] rejects An better due to steric hindrance. | |

| Separation Factor ( | ~ 100 | ~ 80 - 100 | Both achieve excellent separation, but HEH[EHP] is more phase-stable. |

| Lactic Acid Extraction | High (Problematic) | Negligible | Major Advantage of Advanced TALSPEAK. |

References

-

Weaver, B., & Kappelmann, F. A. (1964). TALSPEAK: A New Method of Separating Americium and Curium from the Lanthanides by Extraction from an Aqueous Solution of an Aminopolyacetic Acid Complex with a Monoacidic Organophosphate or Phosphonate.[10] Oak Ridge National Laboratory Report ORNL-3559.

-

Nilsson, M., & Nash, K. L. (2007). Review of the separation of trivalent actinides and lanthanides by the TALSPEAK process.[9] Solvent Extraction and Ion Exchange, 25(6), 665-701.

-

Lumetta, G. J., et al. (2010). Advanced TALSPEAK Concept for Separating Minor Actinides. Pacific Northwest National Laboratory (PNNL).

-

Nash, K. L. (2015). The Chemistry of TALSPEAK: A Review of the Science. Oak Ridge National Laboratory.[1][2][3]

Sources

- 1. The Chemistry of TALSPEAK: A Review of the Science... | ORNL [ornl.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. osti.gov [osti.gov]

- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 5. neup.inl.gov [neup.inl.gov]

- 6. researchgate.net [researchgate.net]

- 7. Explorations of TALSPEAK chemistry in extraction chromatography: Comparisons of TTHA with DTPA and HDEHP with HEH[EHP] | Journal Article | PNNL [pnnl.gov]

- 8. scispace.com [scispace.com]

- 9. osti.gov [osti.gov]

- 10. TALSPEAK: A NEW METHOD OF SEPARATING AMERICIUM AND CURIUM FROM THE LANTHANIDES BY EXTRACTION FROM AN AQUEOUS SOLUTION OF AN AMINOPOLYACETIC ACID COMPLEX WITH A MONOACIDIC ORGANOPHOSPHATE OR PHOSPHONATE - UNT Digital Library [digital.library.unt.edu]

Methodological & Application

Application Notes and Protocols: Preparation of HDEHP Extraction Chromatography Resin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Specificity in Separation Science

In the intricate world of chemical separations, particularly in fields like radiochemistry, hydrometallurgy, and pharmaceutical analysis, the ability to isolate specific molecules or ions with high selectivity is paramount. Extraction chromatography stands out as a powerful technique that marries the selectivity of liquid-liquid extraction with the procedural ease of column chromatography. At the heart of many of these selective separations lies di-(2-ethylhexyl)phosphoric acid (HDEHP), an organophosphorus extractant renowned for its ability to form stable complexes with a variety of metal ions, most notably rare earth elements (REEs) and actinides.[1][2][3]

This document serves as a comprehensive guide to the preparation of HDEHP-impregnated extraction chromatography resins. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles governing the preparation process, offering insights into the "why" behind each procedural choice. Our aim is to empower researchers to not only replicate this process but to also rationally modify and optimize it for their specific applications. We will explore the selection of appropriate solid supports, detail the impregnation process, and outline methods for characterizing the final resin, all while grounding our discussion in established scientific principles and safety protocols.

The Heart of the Separation: Understanding the HDEHP Extraction Mechanism

HDEHP, with the chemical formula (C₈H₁₇O)₂PO₂H, is a viscous, colorless liquid that functions as an acidic extractant.[1] Its efficacy in extraction chromatography stems from its ability to engage in cation exchange with target metal ions (Mⁿ⁺) in an aqueous solution. The extraction process is fundamentally an equilibrium reaction that can be represented as follows:

Mⁿ⁺(aq) + n(HDEHP)₂(org) ⇌ M(DEHP)ₙ(HDEHP)ₙ(org) + nH⁺(aq)

In the organic phase (the HDEHP impregnated within the resin pores), HDEHP exists primarily as a dimer, (HDEHP)₂. During extraction, the metal ion from the aqueous mobile phase partitions into the organic stationary phase, where it is complexed by the deprotonated DEHP⁻ anion. This process releases protons (H⁺) into the aqueous phase, highlighting the pH-dependent nature of the extraction. The selectivity for different metal ions is governed by factors such as their charge density, ionic radius, and the stability of the resulting metal-HDEHP complex.[1][4] For instance, the distribution ratio of lanthanides generally increases with their atomic number due to the lanthanide contraction.[1]

This equilibrium is the cornerstone of separations using HDEHP resins. By carefully controlling the pH and composition of the aqueous mobile phase, one can achieve highly selective separation of chemically similar elements.[1][4]

Crafting the Resin: A Step-by-Step Guide to Preparation

The creation of a high-performance HDEHP extraction chromatography resin involves the physical impregnation of a porous solid support with the HDEHP extractant.[5] This process, often referred to as preparing a solvent-impregnated resin (SIR), results in a material where the HDEHP is held within the pores of the support by non-covalent forces.[6]

Materials and Reagents

| Component | Description & Key Considerations |

| HDEHP | Di-(2-ethylhexyl)phosphoric acid. Purity is critical; commercial grades may contain mono-esters or other impurities that can affect performance.[7] |

| Solid Support | Macroporous polymeric resins (e.g., Amberlite™ XAD series) or inorganic supports (e.g., silica gel, kieselguhr).[4][8] Key properties include high surface area, appropriate pore size, and chemical inertness. |

| Impregnation Solvent | A volatile organic solvent capable of dissolving HDEHP (e.g., acetone, ethanol, methanol).[4][9] The solvent facilitates the even distribution of HDEHP throughout the support's pores. |

| Washing Solutions | Deionized water, dilute acids (e.g., HNO₃, HCl), and organic solvents (e.g., acetone, ethanol) for pre-treating the solid support. |

Essential Safety Precautions

HDEHP is a corrosive substance that can cause severe skin burns and eye damage.[10][11][12] It is also harmful if swallowed.[10] Therefore, all handling procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[10][11][12][13][14] Consult the Safety Data Sheet (SDS) for HDEHP and all solvents prior to use.[11][12][14]

Detailed Preparation Protocol

This protocol outlines a general "wet impregnation" method, which is widely applicable.[5]

Step 1: Pre-treatment of the Solid Support

-

Rationale: To remove any preservatives, impurities, or trapped air from the pores of the support material, ensuring optimal and uniform impregnation.

-

Procedure:

-

Weigh the desired amount of the solid support (e.g., Amberlite™ XAD-7).[8]

-

Wash the resin sequentially with several volumes of deionized water to remove any salts or water-soluble impurities.[8]

-

For a more rigorous cleaning, particularly for inorganic supports, a wash with a dilute acid (e.g., 0.1 M HNO₃) followed by deionized water until the washings are neutral can be performed.[15]

-

Finally, wash the support with the chosen impregnation solvent (e.g., acetone) to displace the water.

-

Dry the pre-treated support thoroughly in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[16]

-

Step 2: Impregnation of the Support with HDEHP

-

Rationale: To evenly coat the internal and external surfaces of the support material with the HDEHP extractant. The solvent acts as a carrier to facilitate this distribution.

-

Procedure:

-

Prepare a solution of HDEHP in the chosen volatile solvent (e.g., acetone). The concentration of this solution will determine the final loading of HDEHP on the resin. A common starting point is a 1:1 mass ratio of HDEHP to the dry solid support.[16]

-

In a round-bottom flask, combine the dry, pre-treated support with the HDEHP solution.

-

Gently swirl the slurry to ensure all the support material is wetted by the solution.

-

Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a moderate temperature (e.g., 40-50°C) to avoid any degradation of the HDEHP.[17]

-

Continue the evaporation until a free-flowing powder is obtained.[18]

-

Step 3: Final Drying and Curing

-

Rationale: To remove any residual solvent and to allow the HDEHP to stabilize within the pores of the support.

-

Procedure:

-

Transfer the impregnated resin to a shallow dish and place it in an oven at a moderate temperature (e.g., 40-50°C) for 24 hours to ensure all residual solvent is removed.[4]

-

Store the final, dry HDEHP resin in a tightly sealed container in a cool, dark place.

-

Workflow for HDEHP Resin Preparation

Caption: Workflow for the preparation of HDEHP extraction chromatography resin.

Characterization of the Prepared Resin: Ensuring Quality and Performance

Proper characterization of the newly synthesized HDEHP resin is crucial to ensure its quality and predict its performance in chromatographic separations.

Determination of HDEHP Loading

-

Gravimetric Method: The simplest method is to determine the mass increase of the solid support after impregnation.

-

Loading (%) = [(Mass of impregnated resin - Mass of dry support) / Mass of impregnated resin] x 100

-

-

Titration Method: A more accurate method involves the titration of the acidic HDEHP.

-

A known mass of the impregnated resin is suspended in a suitable solvent mixture (e.g., ethanol/water).

-

The suspension is then titrated with a standardized solution of a strong base (e.g., NaOH) to a phenolphthalein endpoint. The amount of HDEHP can then be calculated.[9]

-

Physical Characterization

-

Surface Area and Porosity Analysis (BET): This technique measures the specific surface area, pore volume, and pore size distribution of the resin before and after impregnation. A significant decrease in surface area and pore volume after impregnation indicates that the HDEHP has successfully filled the pores of the support.[8]

-

Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of the support before and after impregnation, providing a qualitative assessment of the HDEHP coating.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of HDEHP on the support by identifying characteristic vibrational bands of the phosphate and alkyl groups.[4]

| Support Material | Typical Surface Area (m²/g) | Average Pore Diameter (Å) | Key Characteristics |

| Amberlite™ XAD-4 | ~750 | ~50 | Polystyrene-divinylbenzene based, nonpolar.[19] |

| Amberlite™ XAD-7 | ~450 | ~90 | Polyacrylic ester based, moderately polar.[8] |

| Amberlite™ XAD-16 | ~800 | ~100 | Polystyrene-divinylbenzene based, nonpolar. |

| Kieselguhr | Variable | Variable | Inorganic support, often requires silanization to improve HDEHP adhesion.[4] |

Application Example: Separation of Lanthanides

HDEHP resins are widely used for the separation of lanthanides.[1][4] The following is a general protocol for such a separation.

Protocol: Separation of a La(III) and Ce(III) Mixture

-

Column Packing: Prepare a chromatography column with the synthesized HDEHP resin. The resin should be slurried in the initial mobile phase and carefully packed to avoid air bubbles.

-

Equilibration: Equilibrate the column by passing several column volumes of the starting mobile phase (e.g., 0.1 M HCl) through it.

-

Sample Loading: Dissolve the La(III)/Ce(III) mixture in a small volume of the mobile phase and load it onto the column.

-

Elution:

-

Begin elution with the starting mobile phase. Due to its lower affinity for the HDEHP resin, La(III) will elute first.

-

After the La(III) has been completely eluted, a stepwise or gradient elution with a more acidic mobile phase (e.g., 1 M HCl) can be used to elute the more strongly retained Ce(III).

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of La(III) and Ce(III) using a suitable analytical technique (e.g., ICP-MS or spectrophotometry).

Conclusion: A Versatile Tool for Selective Separations

The preparation of HDEHP extraction chromatography resin is a straightforward yet powerful technique that provides researchers with a highly selective tool for a wide range of separation challenges. By understanding the underlying principles of HDEHP extraction and by carefully controlling the preparation and characterization of the resin, scientists can develop robust and efficient separation methods tailored to their specific needs. The versatility of the solid support and the tunable selectivity of the HDEHP extractant ensure that this class of materials will continue to be a cornerstone of advanced separation science.

References

-

Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]

-

ENvironmental inFOrmation. (n.d.). Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Phosphoric acid, 2-ethylhexyl ester. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). DI (2-ETHYLHEXYL)- PHOSPHORIC ACID HAZARD SUMMARY. Retrieved from [Link]

- Google Patents. (n.d.). RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof.

-

Monroy-Guzman, F., et al. (2020). Extraction Chromatography Materials Prepared with HDEHP on Different Inorganic Supports for the Separation of Gadolinium and Terbium. Minerals, 10(10), 906. Retrieved from [Link]

-

Zheng, R., et al. (2018). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Minerals, 8(5), 206. Retrieved from [Link]

- Google Patents. (n.d.). CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate.

-

Semantic Scholar. (n.d.). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Retrieved from [Link]

-

Wang, D., et al. (2014). Development of Industrial Extractants into Functional Ionic Liquids for Environmentally Friendly Rare Earth Separation. ACS Sustainable Chemistry & Engineering, 2(7), 1739-1746. Retrieved from [Link]

- Google Patents. (n.d.). Method for the purification of bis (2-ethyl-hexyl) phosphoric acid.

-

ResearchGate. (n.d.). (PDF) Extraction Chromatography Materials Prepared with HDEHP on Different Inorganic Supports for the Separation of Gadolinium and Terbium. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Extraction of Chromatographic Materials Containing Bis(2‐ethyl‐1‐hexyl)Phosphoric Acid, 2‐Ethyl‐1‐Hexyl (2‐Ethyl‐1‐Hexyl) Phosphonic Acid, and Bis(2,4,4‐Trimethyl‐1‐Pentyl)Phosphinic Acid | Request PDF. Retrieved from [Link]

-

PubMed. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. Retrieved from [Link]

-

Eichrom Technologies. (n.d.). NOVEL EXTRACTION CHROMATOGRAPHIC RESINS BASED ON TETRAALKYLDIGLYCOLAMIDES: CHARACTERIZATION AND POTENTIAL APPLICATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of HDEHP-lanthanide complexes formed in a non-polar organic phase using 31P NMR and ESI-MS | Request PDF. Retrieved from [Link]

-

PMC. (2023). Ce(III) and La(III) ions adsorption using Amberlite XAD-7 resin impregnated with DEHPA extractant: response surface methodology, isotherm and kinetic study. Retrieved from [Link]

-

ScholarWorks@UARK. (n.d.). Impregnation and Adsorption of Rare Earth Elements on Amberlite XAD-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of some Amberlite XAD resins. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Characterization of HDEHP-lanthanide complexes formed in a non-polar organic phase using 31P NMR and ESI-MS. Retrieved from [Link]

-

PMC. (n.d.). Composite Resins Impregnated by Phosphorus Organic Extractants for Separation of Rare Earth Elements from Nitrate-Based Leachate of Permanent Magnets. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Characterization of Extraction of Chromatographic Materials Containing Bis(2‐ethyl‐1‐hexyl)Phosphoric Acid, 2‐Ethyl‐1‐Hexyl (2‐Ethyl‐1‐Hexyl) Phosphonic Acid, and Bis(2,4,4‐Trimethyl‐1‐Pentyl)Phosphinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of Amberlite resins[4]. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible degradation pathway of HDEHP under γ-irradiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent impregnated resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Support Loading Effect on Extraction Chromatography Separation of Ytterbium and Lutetium Using 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester Based Sorbent | Request PDF. Retrieved from [Link]

-

The Southern African Institute of Mining and Metallurgy. (n.d.). Solvent-Impregnated Resins for Niche Applications in Metals Processing. Retrieved from [Link]

Sources

- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 2. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Solvent impregnated resin - Wikipedia [en.wikipedia.org]

- 6. Composite Resins Impregnated by Phosphorus Organic Extractants for Separation of Rare Earth Elements from Nitrate-Based Leachate of Permanent Magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3793408A - Method for the purification of bis (2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]

- 8. Ce(III) and La(III) ions adsorption using Amberlite XAD-7 resin impregnated with DEHPA extractant: response surface methodology, isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]

- 11. chemos.de [chemos.de]

- 12. nj.gov [nj.gov]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. scholarworks.uark.edu [scholarworks.uark.edu]

- 17. eichrom.com [eichrom.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Selective Separation of Light vs. Heavy Rare Earth Elements (REEs) using HDEHP

Executive Summary

This guide details the protocol for separating Light Rare Earth Elements (LREEs: La–Nd) from Heavy Rare Earth Elements (HREEs: Sm–Lu, Y) using Di-(2-ethylhexyl)phosphoric acid (HDEHP) .

While extractants like P507 (HEHEHP) are often used for individual LREE separation, HDEHP remains the industry standard for the "Group Separation" of Heavies from Lights due to its high separation factors (

Mechanistic Principles

The Cation Exchange Mechanism

HDEHP is an acidic organophosphorus extractant. In non-polar diluents (e.g., kerosene, dodecane), it exists primarily as a dimer due to intermolecular hydrogen bonding. The extraction proceeds via a cation exchange mechanism where the REE cation (

General Equation:

- : HDEHP dimer.

- : The extracted organometallic complex.

- : Protons released into the aqueous phase (causing pH drop).

Selectivity and the Lanthanide Contraction

The separation capability of HDEHP is driven by the Lanthanide Contraction . As the atomic number increases (La

-

Higher Charge Density: HREEs (smaller radius) have higher charge density.

-

Stronger Complexation: HREEs form much stronger bonds with the HDEHP anion than LREEs.

-

Result: HREEs are extracted at lower pH values (higher acidity) than LREEs.

Molecular Interaction Diagram

The following diagram illustrates the equilibrium shift. Note how the HDEHP dimer "wraps" the metal ion, releasing protons.

Figure 1: Cation exchange mechanism at the phase interface. HREEs drive this equilibrium to the right more strongly than LREEs.

Critical Parameters & Data

Separation Factors ( )

The separation factor

Table 1: Comparative Separation Factors (Approximate) Note: HDEHP provides higher selectivity for HREEs compared to P507, but is harder to strip.

| Element Pair | HDEHP | P507 (HEHEHP) | Practical Implication |

| Ce / La | ~ 2.5 | ~ 2.0 | Easy separation. |

| Pr / Ce | ~ 2.0 | ~ 1.8 | Moderate separation. |

| Nd / Pr | ~ 1.4 | ~ 1.6 | Difficult. P507 is better for this specific cut. |

| Sm / Nd | ~ 10 - 12 | ~ 6 - 8 | Excellent Cut. The "Light/Heavy" split point. |

| Gd / Eu | ~ 1.5 | ~ 1.4 | Moderate. |

| Yb / Er | ~ 3.8 | ~ 2.9 | HDEHP excels at deep HREE refining. |

Saponification

Because extraction releases

-

Reaction:

-

Target: Typically 30% - 40% saponification. Going >50% increases viscosity and risks gel formation (Third Phase).

Experimental Protocol: The Nd/Sm Group Separation

Reagents & Equipment[1]

-

Extractant: HDEHP (Di-(2-ethylhexyl)phosphoric acid), >95% purity.[1]

-

Diluent: Odorless Kerosene or Dodecane (high flash point).

-

Saponifier: 10M NaOH or concentrated

. -

Feed Solution: Mixed REE Chloride solution (10-30 g/L REO), pH adjusted to 2.0.

-

Stripping Agents: 2M HCl (for scrubbing), 6M HCl (for stripping).

-

Equipment: Separatory funnels (bench) or Mixer-Settler battery (pilot).

Step-by-Step Methodology

Phase 1: Solvent Preparation (Saponification)

-

Dilution: Mix HDEHP with Kerosene to achieve a 1.0 M concentration (approx. 30% v/v).

-

Saponification: Calculate the stoichiometric amount of NaOH required to neutralize 35% of the HDEHP.

-

Calculation: For 1 Liter of 1.0 M HDEHP, total moles = 1.0. Target 0.35 moles NaOH.

-

-

Mixing: Slowly add the NaOH solution to the organic phase under vigorous agitation.

-

Caution: Exothermic reaction. Monitor temperature (

).

-

-

Clarification: Allow phases to separate. Drain any aqueous brine/water bottom layer. The organic phase is now

-saponified HDEHP.

Phase 2: Extraction (The "Cut")

-

Contact: Mix the Saponified Organic Phase with the Aqueous REE Feed at an O:A ratio of 1.5:1 .

-

Equilibrium: Shake/mix for 5 minutes.

-

Separation: Allow settling (2-5 mins).

-

Distribution:

-

Organic Phase (Loaded): Contains Sm, Eu, Gd, Tb, Dy... Lu, Y (Heavies).[2][3][4]

-

Aqueous Raffinate: Contains La, Ce, Pr, Nd (Lights).

-

pH Check: The equilibrium pH should be between 2.5 - 3.0 . If pH < 2.0, LREEs will remain in aqueous (good), but some HREEs might not extract. If pH > 3.5, LREEs will co-extract (bad).

-

Phase 3: Scrubbing (Purification)

Purpose: Remove any "Lights" (Nd/Pr) that accidentally hitched a ride into the organic phase.

-

Scrub Solution: dilute HCl (pH 1.5 - 2.0) or a dilute solution of Sm/Gd (reflux).

-

Contact: Mix Loaded Organic with Scrub Solution at O:A 5:1 .

-

Result: The LREEs are stripped back into the aqueous phase.[5][6] This scrub raffinate is recycled back to the head of the extraction feed.

Phase 4: Stripping (Recovery of Heavies)

Purpose: Recover the valuable HREEs from the organic phase.

-

Strip Solution: 6.0 M HCl (Strong acid is mandatory for HREEs).

-

Contact: Mix Scrubbed Organic with Acid at O:A 1:1 .

-

Result: The HREEs are forced out of the organic phase into the high-acid aqueous stream.

-

Regeneration: The organic phase (now H-form HDEHP) is washed with water and sent back to Saponification.

Process Workflow Diagram

This diagram visualizes the counter-current logic required for high-purity separation.

Figure 2: Counter-current extraction circuit for separating Light vs. Heavy REEs.

Troubleshooting & Optimization

Third Phase Formation

-

Symptom: A third, gel-like layer forms between the organic and aqueous phases.

-

Cause: The metal-extractant complex (

) has limited solubility in kerosene, especially for HREEs at high loading or high saponification. -

Solution:

-

Add a Phase Modifier : Add 3-5% Isodecanol or TBP (Tributyl Phosphate) to the organic phase. This increases the solubility of the complex.

-

Reduce Loading: Do not exceed 70% of the theoretical loading capacity of the extractant.

-

Emulsification

-

Symptom: Phases do not separate cleanly within 2-3 minutes.

-

Cause: Silica in the feed, excessive saponification (soap formation), or overly vigorous mixing.

-

Solution:

-

Feed Pre-treatment: Filter feed to remove colloidal silica.

-

Control Saponification: Keep

. -

Temperature: Increasing temperature to

reduces viscosity and speeds up phase separation.

-

References

-

Peppard, D. F., et al. (1957).[7] The Extraction of Lanthanides by Di(2-ethylhexyl)phosphoric Acid.[3][4][5][6][7][8][9] Journal of Inorganic and Nuclear Chemistry.

-

Xie, F., et al. (2014). A critical review on solvent extraction of rare earths from aqueous solutions. Minerals Engineering.[10]

-

Gupta, C. K., & Krishnamurthy, N. (2005). Extractive Metallurgy of Rare Earths.[1] CRC Press. (Standard Reference Text).

-

Battsengel, A., et al. (2018).[6] Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA.[6] Journal of Minerals and Materials Characterization and Engineering.[6]

-

Quinn, J. E., et al. (2015). Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures.[1][3][4][9] Hydrometallurgy.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advantages of P507 Extractant in Rare Earth Element Extraction [metalleaching.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]

- 7. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijrte.org [ijrte.org]

- 10. osti.gov [osti.gov]

Application Note: Precision Synthesis of Bis(2-ethylhexyl) Phosphate from Phosphorus Oxychloride

[1]

Executive Summary

Bis(2-ethylhexyl) phosphate (D2EHPA) is a critical organophosphorus extractant used in nuclear reprocessing (lanthanide/actinide separation), hydrometallurgy, and increasingly in drug delivery systems as a lipophilic counter-ion. While commercial technical-grade D2EHPA is inexpensive, it is often contaminated with mono(2-ethylhexyl) phosphate (M2EHPA) and tri(2-ethylhexyl) phosphate (TEHP), which severely compromise analytical and biological applications.

This guide details a controlled stoichiometric synthesis using

Reaction Mechanism & Strategy

The synthesis proceeds via nucleophilic substitution at the phosphorus center. The challenge lies in arresting the reaction at the dichlorophosphate stage (for mono-ester) or chlorophosphate stage (for di-ester) before the third substitution occurs.

Reaction Pathway[1][2][3][4][5][6][7]

-

Activation:

is electrophilic. -

First Substitution: Fast reaction with 2-EH yields Mono(2-ethylhexyl) phosphorodichloridate.

-

Second Substitution (Critical Step): Reaction with a second equivalent of 2-EH yields Bis(2-ethylhexyl) phosphorochloridate .

-

Hydrolysis: The remaining P-Cl bond is hydrolyzed with water to form the P-OH group of D2EHPA.

Steric Control: The branched 2-ethylhexyl group provides steric hindrance, slowing the formation of the tri-ester (TEHP), but temperature control is paramount.

Mechanistic Diagram

Caption: Stepwise nucleophilic substitution pathway. The dashed red line represents the undesired over-reaction to the neutral tri-ester.

Safety Protocols (Critical)

Phosphorus Oxychloride (

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, and a lab coat.

-

Quenching: Have a quench bucket (ice/water/bicarbonate) ready. Never add water directly to neat

.[1] -

Gas Evolution: The reaction generates stoichiometric quantities of

gas. Use a gas scrubber (NaOH trap) or a base scavenger (Triethylamine) as described in the protocol.

Protocol A: High-Fidelity Laboratory Synthesis

Recommended for small-scale (10g - 100g) synthesis where purity is prioritized over cost.

This method uses Triethylamine (

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Phosphorus Oxychloride | 153.33 | 1.0 | Electrophile |

| 2-Ethylhexanol (Anhydrous) | 130.23 | 2.05 | Nucleophile (slight excess) |

| Triethylamine ( | 101.19 | 2.1 | Acid Scavenger |

| Toluene or Hexane | - | Solvent | Diluent |

| Water | 18.02 | Excess | Hydrolysis Agent |

Step-by-Step Procedure

-

Setup: